molecular formula C12H26 B042187 Dodecane CAS No. 112-40-3

Dodecane

Cat. No.: B042187
CAS No.: 112-40-3
M. Wt: 170.33 g/mol
InChI Key: SNRUBQQJIBEYMU-UHFFFAOYSA-N
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Description

Dodecane, also known as dihexyl, bihexyl, adakane 12, or duodecane, is an oily liquid n-alkane hydrocarbon with the chemical formula C₁₂H₂₆. It is a colorless liquid with a gasoline-like to odorless scent. This compound is used as a solvent, distillation chaser, and scintillator component. It is also utilized as a diluent for tributyl phosphate in nuclear reprocessing plants .

Mechanism of Action

Target of Action

Dodecane is a saturated 12-carbon fatty alcohol . It primarily targets the combustion process in engines, acting as a fuel surrogate . It is also used as a solvent, distillation chaser, and scintillator component .

Mode of Action

This compound interacts with its targets through combustion reactions. In combustion engines, it undergoes a reaction with oxygen to produce carbon dioxide and water . This reaction releases energy, which is harnessed to power the engine. In addition, this compound can create an oxygen-rich environment, enhancing enzyme activities such as fumarase in Escherichia coli .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the combustion process. The combustion reaction of this compound is as follows :

C12H26(l)+18.5O2(g)→12CO2(g)+13H2O(g)C_{12}H_{26}(l) + 18.5O_{2}(g) \rightarrow 12CO_{2}(g) + 13H_{2}O(g) C12​H26​(l)+18.5O2​(g)→12CO2​(g)+13H2​O(g)

This reaction is exothermic, releasing a significant amount of energy .

Pharmacokinetics

It is known that this compound has a high log p value of 6821 , indicating that it is highly lipophilic and may accumulate in fatty tissues if introduced into a biological system.

Result of Action

The primary result of this compound’s action is the release of energy through combustion. This energy can be harnessed for various applications, such as powering engines . In a biological context, this compound can enhance enzyme activities by creating an oxygen-rich environment .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure. For instance, the combustion reaction of this compound requires a specific temperature and pressure to proceed efficiently . In a biological context, the presence of this compound influences cellular metabolites, increasing ATP levels and positively impacting NAD/NADH and NADP/NADPH ratios crucial for enzymatic functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: One method for preparing dodecane involves the reduction of alkyl halides and sulfonates with sodium cyanoborohydride in hexamethylphosphoramide. In a dry reaction flask equipped with a stirrer, thermometer, and reflux condenser, 50 mL of hexamethylphosphoramide, n-dodecyl p-toluenesulfonate, and sodium cyanoborohydride are added. The reaction is carried out at 80°C for 2 hours with stirring. After cooling, water is added, and the mixture is extracted with n-hexane. The organic extracts are combined, washed with water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to obtain this compound .

Industrial Production Methods: Industrial production of this compound often involves the hydroboration of 1-hexene with boron trifluoride and sodium borohydride in diglyme, followed by the addition of aqueous potassium hydroxide and nitrate. This process yields this compound as the product .

Types of Reactions:

    Oxidation: this compound undergoes combustion in the presence of oxygen to form carbon dioxide and water. The reaction is highly exothermic, releasing significant amounts of energy.

    Reduction: this compound can be reduced using sodium cyanoborohydride in hexamethylphosphoramide.

    Substitution: this compound can undergo halogenation reactions where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions:

    Oxidation: Requires oxygen and high temperatures.

    Reduction: Uses sodium cyanoborohydride and hexamethylphosphoramide.

    Substitution: Involves halogens like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Carbon dioxide and water.

    Reduction: this compound itself.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Dodecane is widely used in various scientific research applications:

Comparison with Similar Compounds

    Undecane (C₁₁H₂₄): A lower homolog of dodecane with similar properties but a lower boiling point.

    Tridecane (C₁₃H₂₈): A higher homolog with a higher boiling point and similar chemical behavior.

Uniqueness of this compound: this compound is unique due to its optimal balance of molecular mass and hydrogen-to-carbon ratio, making it an excellent surrogate for kerosene-based fuels. Its higher molecular mass compared to undecane and lower hydrogen-to-carbon ratio compared to tridecane make it particularly suitable for applications requiring specific combustion characteristics .

Properties

IUPAC Name

dodecane
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InChI

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3
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InChI Key

SNRUBQQJIBEYMU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC
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Molecular Formula

C12H26
Record name N-DODECANE
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DSSTOX Substance ID

DTXSID0026913
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Molecular Weight

170.33 g/mol
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Physical Description

N-dodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO]
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Boiling Point

421.3 °F at 760 mmHg (NTP, 1992), 216.3 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg
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Flash Point

165 °F (NTP, 1992), 83 °C (181 °F) - closed cup, 165 °F (74 °C) (Closed Cup), 71 °C (From table)
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), In water, 3.7X10-3 mg/L at 25 °C, Very soluble in ethyl alcohol, ethyl ether, acetone, chloroform, carbon tetrachloride, In salt water, 0.005 mg/L at 20 °C; in sea water, 0.0029 mg/L; in distilled water at 25 °C, 0.0037 mg/L, 3.7e-06 mg/mL at 25 °C
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Density

0.7487 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7495 g/cu cm at 20 °C
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Vapor Density

5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.96 (Air = 1)
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Vapor Pressure

1 mmHg at 118 °F ; 0.3 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.135 mm Hg at 25 °C
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Impurities

The common impurities or contaminants /minor products/ associated with the synthesis of n-dodecane are 5-methyl undecane (5%) and a mixture of 1-hexene and n-hexane.
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Color/Form

Colorless liquid

CAS No.

112-40-3, 93685-81-5, 93924-07-3, 129813-67-8
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Melting Point

14.7 °F (NTP, 1992), -9.55 °C, Heat of fusion: 36.8 kJ/mol at melting point, -9.6 °C
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Synthesis routes and methods I

Procedure details

When the dispersion of the solid polymer electrolyte was added to organic solvents having a dielectric constant of less than 3, such as n-hexane, benzene, toluene, p-xylene and dodecane having dielectric constants of 1.89, 2.28, 2.38, 2.27 and 2.02, respectively, the solid polymer electrolyte produced a white precipitate and the polarization characteristics of the cells could hardly be taken out.
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Synthesis routes and methods II

Procedure details

8-tertial-buthytoxycarboniltetracyclo[4.4.0.12,5.17,10 ]-3-dodecene of 10 grams was mixed with dry THF of 25 milli-litter in a 200 milli-litter four-port flask, and the resultant material was cooled to 0 degree in centigrade. The ambience was replaced with argon, and THF solution of 1M boran-THF complex was dropped into the flask by 20 milli-litter. The solution was agitated at 0 degrees in centigrade for an hour and at room temperature for an hour. The resultant material was cooled to 0 degree in centigrade, and water was dropped by 3 milli-litter. Moreover, 3M water solution of NaOH and 30% solution of H2O2 were dropped by 6.6 milli-litter and 4.3 milli-litter, respectively at 20 degrees or less. The solution was agitated at room temperature for 1.5 hours, and water was saturated with NaCl. The resultant material was diluted with ether of 100 milli-litter. The ether layer was washed in saturated water solution of salt and water, and the resultant material was dried with MgSO4. The ether was distillated, and we obtained hydroxy-8-t-buthytoxycarboniltetracyclo[4.4.0.12,5.117,10 ]dodecane of 10 grams. The yield was 94 percent.
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94%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dodecane
Reactant of Route 2
Dodecane
Reactant of Route 3
Dodecane
Reactant of Route 4
Dodecane
Reactant of Route 5
Dodecane
Reactant of Route 6
Dodecane
Customer
Q & A

Q1: What is the molecular formula and weight of dodecane?

A1: this compound, also known as n-dodecane, has a molecular formula of C12H26 and a molecular weight of 170.33 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Common techniques include gas chromatography (GC) [, , , , ], gas chromatography-mass spectrometry (GC-MS) [, ], nuclear magnetic resonance (NMR) [, ], and infrared (IR) spectroscopy [].

Q3: What is the solubility of this compound in water?

A3: this compound is a non-polar hydrocarbon and exhibits very low solubility in water.

Q4: What are some applications of this compound?

A4: this compound is used as a solvent [, ], a standard in analytical chemistry [], a surrogate component for jet fuels [, , , ], and as an oxygen-vector in fermentations [, ].

Q5: How does this compound interact with surfactants?

A5: this compound can be incorporated into surfactant micelles, influencing their size and properties [, ]. The interaction is influenced by the chemical structure of the surfactant and the presence of other solvents [].

Q6: How does the presence of this compound affect the adsorption of other molecules onto surfaces?

A6: this compound can affect the adsorption of molecules like collectors onto surfaces like coal []. The presence of a hydration layer on the coal surface can influence the ability of this compound to interact with the surface [].

Q7: Can this compound undergo catalytic cracking?

A7: Yes, this compound can be catalytically cracked into smaller hydrocarbons. This process is influenced by the catalyst used and reaction conditions such as temperature and pressure [].

Q8: What is the role of this compound in studies on benzothiophene conversion?

A8: this compound is often used as a solvent and model compound in studies investigating the catalytic removal of sulfur-containing compounds like benzothiophene from fuels [].

Q9: How is computational chemistry used to study this compound?

A9: Computational methods are used to study various aspects of this compound, including prediction of thermodiffusion coefficients in mixtures [], development of surrogate fuel models [], and understanding the interactions between this compound and other molecules [, ].

Q10: What types of simulations are commonly used for this compound?

A10: Molecular dynamics (MD) simulations are frequently employed to investigate the behavior of this compound in various systems, including its interactions with other molecules and surfaces [, ].

Q11: How does the chain length of alkanes, including this compound, affect their properties?

A11: Chain length influences properties like boiling point, melting point, viscosity, and biological activity [, , ]. For example, increasing chain length generally leads to higher boiling points and lower solubility in water [, ].

Q12: Does the presence of branches in the carbon chain affect the properties of alkanes?

A12: Yes, branched alkanes, like isothis compound, often have different physical and chemical properties compared to their straight-chain counterparts. For example, branching can lower the boiling point and affect the efficiency of combustion processes [, ].

Q13: Can this compound be used to enhance oxygen transfer in fermentations?

A13: Yes, this compound can act as an oxygen-vector in fermentations, improving oxygen transfer rates by forming emulsions [, ]. The droplet size of the this compound emulsion significantly affects its efficiency [].

Q14: What are the environmental concerns associated with this compound?

A14: As a hydrocarbon, this compound release into the environment can have negative impacts. Research focuses on understanding its biodegradability and developing effective strategies for its removal and management [].

Q15: How is this compound quantified in various matrices?

A15: Gas chromatography, often coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), is widely used for the quantification of this compound in complex mixtures [, , ].

Q16: Are there any sensor technologies for detecting this compound vapor?

A16: Yes, surface plasmon resonance (SPR) sensors have been developed for the sensitive and selective detection of this compound vapor []. These sensors utilize the interaction of light with a thin film to detect changes in refractive index caused by the presence of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.